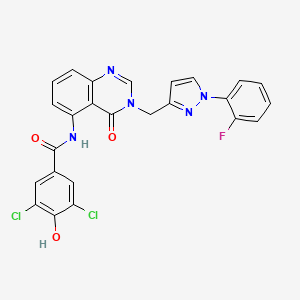

Hsd17B13-IN-35

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H16Cl2FN5O3 |

|---|---|

Molecular Weight |

524.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[3-[[1-(2-fluorophenyl)pyrazol-3-yl]methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C25H16Cl2FN5O3/c26-16-10-14(11-17(27)23(16)34)24(35)30-20-6-3-5-19-22(20)25(36)32(13-29-19)12-15-8-9-33(31-15)21-7-2-1-4-18(21)28/h1-11,13,34H,12H2,(H,30,35) |

InChI Key |

HFMBTNIIAHHRKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=N2)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HSD17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver, which has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to replicate this protective effect. This technical guide provides a detailed overview of the mechanism of action of HSD17B13 inhibitors, with a focus on well-characterized compounds such as BI-3231. It includes a summary of their quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. While the specific compound "Hsd17B13-IN-35" is not publicly documented, this guide serves as a comprehensive resource on the general mechanism of HSD17B13 inhibition.

Introduction to HSD17B13

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which are NAD(P)+/NAD(P)H-dependent oxidoreductases.[1][2] It is highly expressed in the liver and localizes to the surface of lipid droplets.[1] The enzyme is implicated in hepatic lipid metabolism, and its expression is upregulated in patients with NAFLD.[1][3] HSD17B13 catalyzes the conversion of various lipid substrates, including steroids like estradiol and retinoids such as retinol.[2][4] The enzymatic activity of HSD17B13 is thought to contribute to the pathophysiology of liver disease, and its inhibition is a promising therapeutic strategy.[5]

Mechanism of Action of HSD17B13 Inhibitors

The primary mechanism of action of HSD17B13 inhibitors is the direct competitive binding to the enzyme's active site, preventing the binding of its natural substrates and the subsequent enzymatic reaction. This inhibition is often dependent on the presence of the cofactor NAD+.[6] By blocking the enzymatic activity of HSD17B13, these inhibitors aim to mimic the protective effects observed with genetic loss-of-function variants.

A leading example of a potent and selective HSD17B13 inhibitor is BI-3231. This compound has been extensively characterized and serves as a valuable chemical probe for studying the biological functions of HSD17B13.[7][8][9][10]

Quantitative Data for HSD17B13 Inhibitors

The potency of HSD17B13 inhibitors is typically determined through in vitro enzymatic assays. The following table summarizes the available quantitative data for several known inhibitors.

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Substrate | Reference |

| BI-3231 | human HSD17B13 | 1 | 0.7 | Estradiol | [7][8] |

| mouse HSD17B13 | 13 | - | Estradiol | [7][9] | |

| HSD17B13-IN-9 | human HSD17B13 | 10 | - | Not Specified | [11] |

| Unnamed Compound | human HSD17B13 | < 100 | - | Estrone | [12] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize HSD17B13 inhibitors.

HSD17B13 Enzymatic Activity Assay (NAD-Glo™ Assay)

This assay is a common method for high-throughput screening and determination of inhibitor potency. It measures the production of NADH, a product of the HSD17B13 enzymatic reaction.[13][14]

Principle: The NAD-Glo™ Assay is a bioluminescent assay that measures NADH levels. In the presence of a specific reductase and proluciferin substrate, NADH is consumed, and the reductase reduces the proluciferin to luciferin. Luciferin is then quantified in a luciferase reaction that produces light, and the light signal is proportional to the amount of NADH in the sample.

Protocol:

-

Reagents:

-

Procedure:

-

Prepare serial dilutions of the test inhibitor compounds in DMSO.

-

In a 384-well plate, add the assay buffer, purified HSD17B13 enzyme (e.g., 50-100 nM), and the test inhibitor at various concentrations.[14]

-

Initiate the enzymatic reaction by adding a mixture of NAD+ and the substrate (e.g., 10-50 µM β-estradiol).[14]

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.

-

Incubate in the dark for 60 minutes at room temperature.[16]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA® is used to verify the direct binding of an inhibitor to HSD17B13 in a cellular context.[10][17]

Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA®, cells are treated with the inhibitor and then heated to a temperature that causes partial denaturation and aggregation of the target protein. The amount of soluble protein remaining after heating is quantified, and an increase in the soluble fraction in the presence of the inhibitor indicates target engagement.[18][19][20][21]

Protocol:

-

Reagents and Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7).

-

Test inhibitor compounds.

-

Cell lysis buffer.

-

Antibodies specific for HSD17B13.

-

Western blotting or ELISA reagents.

-

PCR machine or other temperature-controlled instrument.

-

-

Procedure:

-

Culture hepatocytes to a suitable confluency.

-

Treat the cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.[19]

-

Heat the cells in a PCR plate to a predetermined optimal temperature for 3 minutes, followed by a controlled cooling step.[17]

-

Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Quantify the amount of soluble HSD17B13 in the supernatant using Western blotting or an ELISA-based method.

-

A positive result is indicated by a higher amount of soluble HSD17B13 in the inhibitor-treated samples compared to the vehicle control at the denaturation temperature.

-

Palmitic Acid-Induced Hepatocyte Lipotoxicity Assay

This cellular assay assesses the ability of HSD17B13 inhibitors to protect hepatocytes from the toxic effects of saturated fatty acids.[22][23][24]

Principle: High concentrations of saturated fatty acids like palmitic acid can induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and apoptosis in hepatocytes, a process known as lipotoxicity. The protective effect of HSD17B13 inhibition against this lipotoxicity can be evaluated by measuring cell viability.[25]

Protocol:

-

Reagents:

-

Hepatocyte cell line (e.g., HepG2, primary hepatocytes).

-

Palmitic acid (PA).

-

Test inhibitor compounds.

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

-

-

Procedure:

-

Plate hepatocytes in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the HSD17B13 inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Induce lipotoxicity by adding palmitic acid (e.g., 0.2-0.5 mM) to the cell culture medium.[22]

-

Incubate the cells for a defined period (e.g., 12-48 hours).[22]

-

Measure cell viability using a standard assay according to the manufacturer's protocol.

-

An increase in cell viability in the inhibitor-treated groups compared to the PA-only treated group indicates a protective effect.

-

Signaling Pathways and Visualizations

The expression and activity of HSD17B13 are integrated into key metabolic signaling pathways in the liver. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.

Caption: HSD17B13 signaling pathway and point of inhibitor intervention.

Caption: Experimental workflow for HSD17B13 inhibitor discovery and characterization.

Conclusion

The inhibition of HSD17B13 presents a targeted and genetically validated approach for the treatment of NAFLD and NASH. The mechanism of action of small molecule inhibitors like BI-3231 involves the direct inhibition of the enzyme's catalytic activity, thereby reducing its contribution to hepatic lipid accumulation and lipotoxicity. The experimental protocols and pathways detailed in this guide provide a framework for the continued research and development of novel HSD17B13 inhibitors. Future work will further elucidate the precise physiological substrates of HSD17B13 and the full downstream consequences of its inhibition in the complex environment of the liver.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. escholarship.org [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pardon Our Interruption [opnme.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. | BioWorld [bioworld.com]

- 13. enanta.com [enanta.com]

- 14. enanta.com [enanta.com]

- 15. origene.com [origene.com]

- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oleic acid ameliorates palmitic acid induced hepatocellular lipotoxicity by inhibition of ER stress and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 24. Role of hepatocyte S6K1 in palmitic acid-induced endoplasmic reticulum stress, lipotoxicity, insulin resistance and in oleic acid-induced protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Technical Whitepaper: Discovery and Synthesis of a Potent Hsd17B13 Inhibitor

A Case Study on BI-3231

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on a specific molecule designated "Hsd17B13-IN-35" is not publicly available. This document provides a comprehensive technical overview of the discovery and synthesis of a well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231, as a representative case study.

Introduction to Hsd17B13 as a Therapeutic Target

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified Hsd17B13 as a potential therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[3][4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[6] While the endogenous substrate and precise physiological function of Hsd17B13 are still under investigation, its enzymatic activity is known to involve the metabolism of steroids, bioactive lipids, and retinol.[6] The development of potent and selective small-molecule inhibitors is crucial for elucidating the role of Hsd17B13 in liver pathophysiology and for its validation as a drug target.

Discovery of a Novel Hsd17B13 Inhibitor: BI-3231

The discovery of the potent and selective Hsd17B13 inhibitor, BI-3231, was initiated through a high-throughput screening (HTS) campaign.[3][5] This effort led to the identification of an initial hit compound which, following a subsequent optimization process, resulted in the development of BI-3231 (also referred to as compound 45 in the primary literature).[3][4][5]

High-Throughput Screening and Hit Identification

The HTS utilized an in vitro enzyme assay with estradiol as the substrate to identify initial inhibitors of Hsd17B13.[3][5] This screening identified a weakly active compound, compound 1, which served as the starting point for a medicinal chemistry optimization program.[3]

Lead Optimization

The initial hit compound underwent structural modifications to improve its functional and physicochemical properties, as well as its drug metabolism and pharmacokinetic (DMPK) profile.[3][7] This optimization process ultimately yielded BI-3231, a compound with significantly improved potency and selectivity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-3231, showcasing its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of BI-3231

| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |

| Human HSD17B13 | Enzymatic | 1 | - | |

| Mouse HSD17B13 | Enzymatic | 13 | >10-fold unbound plasma concentration maintained over 8 hours in mice | |

| Human HSD17B11 | Enzymatic | >10,000 | - | Demonstrates high selectivity |

Data sourced from multiple independent measurements.[1]

Table 2: Physicochemical and In Vitro ADME Properties of BI-3231

| Property | Value |

| Molecular Weight (Da) | 380.4 |

| Water Solubility | Good |

| Permeability | Good |

| Metabolic Stability (Human and Mouse Hepatocytes) | Medium |

| Metabolic Stability (Liver Microsomes) | High |

ADME: Absorption, Distribution, Metabolism, and Excretion.[1][8]

Table 3: In Vivo Pharmacokinetic Profile of BI-3231 in Rodents

| Species | Administration | Key Findings |

| Mouse | Intravenous & Oral | Rapid plasma clearance exceeding hepatic blood flow; low oral bioavailability. |

| Rat | Intravenous & Oral | Consistent with mouse PK profile. |

| Mouse | Subcutaneous | Significantly increased bioavailability. |

Experimental Protocols

Hsd17B13 Enzymatic Assay (NAD-Glo™ Assay)

This assay quantifies the amount of NADH produced by the Hsd17B13-catalyzed oxidation of a substrate.

-

Reagents: Recombinant human or mouse Hsd17B13, NAD+, substrate (e.g., estradiol), test compound (BI-3231), and NAD-Glo™ Detection Reagent (Promega).

-

Procedure:

-

Assay reactions are prepared in a multi-well plate format.

-

Each reaction mixture contains the enzyme, NAD+, and the substrate in a suitable buffer (e.g., 40 mM Tris, pH 7.4, with 0.01% BSA and 0.01% Tween 20).[9]

-

The test compound (BI-3231) is added at varying concentrations.

-

The reaction is initiated and incubated at a controlled temperature.

-

Following incubation, the NAD-Glo™ Detection Reagent is added, which contains an enzyme that consumes NADH and generates a luminescent signal.

-

The luminescence, which is proportional to the NADH concentration, is measured using a plate reader.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Hsd17B13 Activity Assay

This assay measures the activity of Hsd17B13 in a cellular context.

-

Cell Line: A suitable human liver cell line, such as HepG2 cells, is used.

-

Procedure:

-

HepG2 cells are cultured under standard conditions.

-

The cells are treated with the test compound (BI-3231) at various concentrations.

-

A known substrate of Hsd17B13 is added to the cell culture medium.

-

After a specified incubation period, the formation of the product is measured from the cell lysate or supernatant using a sensitive analytical method like mass spectrometry.

-

To assess cell viability and exclude cytotoxic effects, a viability assay (e.g., CellTiter-Glo®) is performed in parallel.[3]

-

Synthesis of BI-3231

The synthesis of BI-3231 is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.

Synthesis of Boronic Acid Intermediate (45F)

The synthesis of the boronic acid intermediate is a three-step process as outlined in the literature.[7]

Final Assembly of BI-3231 (45)

The final synthesis of BI-3231 involves the alkylation of an intermediate (45D) with ethyl iodide, followed by a Suzuki coupling reaction with the boronic acid intermediate (45F).[3][7]

Visualizations

Hsd17B13 Signaling and Pathophysiological Role in NAFLD

Caption: Hsd17B13's role in hepatic lipid metabolism and NAFLD progression.

Experimental Workflow for BI-3231 Discovery and Characterization

Caption: Workflow for the discovery and characterization of BI-3231.

Conclusion

BI-3231 is a potent, selective, and well-characterized inhibitor of Hsd17B13 that serves as a valuable chemical probe to explore the biology of this enzyme.[3] Its discovery through a systematic HTS and lead optimization campaign, coupled with detailed characterization, provides a clear roadmap for the development of Hsd17B13-targeted therapeutics for NASH and other liver diseases. The public availability of BI-3231 through open science platforms will further accelerate research into the therapeutic potential of Hsd17B13 inhibition.[3][4][5][10]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BIâ3231, a Well-Characterized Chemical Probe Available for Open Science - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. enanta.com [enanta.com]

- 10. pubs.acs.org [pubs.acs.org]

Hsd17B13-IN-35 and its Role in Lipid Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), its role in lipid metabolism, and the therapeutic potential of its inhibition, with a focus on the representative inhibitor class to which Hsd17B13-IN-35 belongs. HSD17B13 has emerged as a critical, liver-specific protein implicated in the pathogenesis of chronic liver diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).

Core Concepts: HSD17B13 in Hepatic Lipid Homeostasis

HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily, which is primarily involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Unlike other members of its family, HSD17B13 is expressed predominantly in the liver and is specifically localized to the surface of intracellular lipid droplets (LDs).[3][4][5] Its expression is markedly upregulated in the livers of patients with NAFLD.[1][2]

The enzyme's strategic location on lipid droplets suggests a direct role in regulating lipid dynamics.[3] Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, indicating that it promotes the accumulation and stabilization of triglycerides.[1][5] Mechanistically, the expression of HSD17B13 is induced by the Liver X receptor alpha (LXRα) through the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[2][6]

Genetic studies have provided compelling evidence for HSD17B13's role in liver disease. A loss-of-function variant of the HSD17B13 gene (rs72613567) has been shown to confer significant protection against the progression of simple steatosis to NASH, fibrosis, and cirrhosis.[4][5] This protective effect underscores the therapeutic potential of inhibiting HSD17B13's enzymatic activity.

This compound: A Therapeutic Strategy

While "this compound" appears to be a specific compound designation not yet widely documented in public literature, it represents a class of small-molecule inhibitors designed to target the enzymatic function of HSD17B13. The effects and mechanisms described herein are based on published data from selective HSD17B13 inhibitors, such as BI-3231, and RNA interference (RNAi) studies, which serve as a proxy for the action of potent and selective inhibitors like this compound.

Targeted inhibition of HSD17B13 is a promising therapeutic approach for steatotic liver diseases.[7][8] By blocking the enzyme, these inhibitors aim to replicate the protective phenotype observed in individuals with loss-of-function genetic variants. The primary therapeutic effect is the reduction of lipotoxicity induced by factors like excess palmitic acid in hepatocytes.[7]

Mechanism of Action of HSD17B13 Inhibition

Inhibition of HSD17B13 mitigates liver steatosis through several interconnected mechanisms. In preclinical models, treatment with a selective inhibitor or knockdown of the Hsd17b13 gene leads to a significant decrease in triglyceride accumulation under lipotoxic stress.[7][8][9] This is not achieved by altering β-oxidation but rather by restoring overall lipid homeostasis and improving mitochondrial respiratory function.[7][8]

Furthermore, HSD17B13 inhibition influences the expression of key genes involved in lipid metabolism. For instance, short hairpin RNA (shRNA)-mediated knockdown of Hsd17b13 in obese mice led to the downregulation of the fatty acid transporter Cd36.[9][10] Global lipidomic analysis revealed that HSD17B13 knockdown causes a major decrease in diacylglycerols (DAGs) and a corresponding increase in beneficial polyunsaturated fatty acid (PUFA)-containing phosphatidylcholines (PCs).[9]

The proposed signaling pathway and mechanism of inhibition are visualized below.

Data Presentation: Quantitative Effects of HSD17B13 Modulation

The following tables summarize quantitative data from studies on HSD17B13 genetic variants and preclinical inhibition models.

Table 1: Clinical Data from HSD17B13 Genetic Variant (rs72613567) Carriers

| Parameter | Genotype Group | Value | Fold/Percent Change | Reference |

|---|---|---|---|---|

| Aspartate Aminotransferase (AST) | Non-carriers (TT) | 36.7 ± 2.6 IU/L | Baseline | [11] |

| Carriers (TTA/TATA) | 29.5 ± 1.2 IU/L | ~19.6% Decrease | [11] | |

| Risk of NASH Cirrhosis | Heterozygotes | - | 26% Reduced Risk | [5] |

| Homozygotes | - | 49% Reduced Risk | [5] | |

| Plasma IL-6 | Non-carriers | ~2.5 pg/mL | Baseline | [11] |

| | Carriers | ~1.5 pg/mL | ~40% Decrease |[11] |

Table 2: Preclinical Data from HSD17B13 Knockdown (KD) / Inhibition Studies

| Model System | Treatment / Condition | Measured Outcome | Result | Reference |

|---|---|---|---|---|

| HFD-Obese Mice | shRNA vs. Scrambled | Hepatic Diacylglycerols (DAGs) | Major Decrease | [9] |

| HFD-Obese Mice | shRNA vs. Scrambled | Hepatic Phosphatidylcholines (PCs) with PUFAs | Increase | [9] |

| HFD-Obese Mice | shRNA vs. Scrambled | Hepatic Cd36 Gene Expression | Decrease | [9][12] |

| HFD-Obese Mice | shRNA vs. Scrambled | Serum Alanine Aminotransferase (ALT) | Decrease | [9] |

| Palmitic Acid-treated Hepatocytes | BI-3231 Inhibitor vs. Control | Triglyceride (TG) Accumulation | Significant Decrease | [7][8] |

| Palmitic Acid-treated Hepatocytes | BI-3231 Inhibitor vs. Control | Mitochondrial Respiration | Increase |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols based on the cited literature.

Protocol 1: In Vitro Assessment of HSD17B13 Inhibitor in Hepatocytes

-

Cell Culture:

-

Human hepatoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Induction of Lipotoxicity:

-

Prepare a 10 mM stock solution of palmitic acid (PA) complexed to 2% fatty acid-free bovine serum albumin (BSA) in culture medium.

-

Plate cells to achieve 70-80% confluency.

-

Induce lipotoxicity by treating cells with a final concentration of 200-500 µM PA for 16-24 hours.

-

-

Inhibitor Treatment:

-

Co-incubate the PA-treated cells with this compound at various concentrations (e.g., ranging from 1 nM to 10 µM) for the duration of the PA treatment. A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Endpoint Analysis:

-

Triglyceride Quantification: Lyse cells and measure intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit. Normalize results to total protein concentration.

-

Cell Viability: Assess cell viability using an MTS or MTT assay to check for cytotoxic effects of the treatment.

-

Mitochondrial Function: Measure oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.

-

Gene Expression: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) for genes involved in lipid metabolism (e.g., CD36, SREBP1, FASN).[10]

-

Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity Mouse Model

-

Animal Model:

-

Use male C57BL/6J mice (8-10 weeks old).

-

Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis. A control group is fed a standard chow diet.[12]

-

-

shRNA-Mediated Knockdown (as a proxy for inhibitor effect):

-

Design and validate shRNA sequences targeting murine Hsd17b13.

-

Package the shRNA into an adeno-associated virus (AAV) vector (e.g., AAV8) for liver-specific delivery.

-

After the diet-induction period, administer a single tail vein injection of the AAV-shHsd17b13 or a scrambled control AAV-shRNA.[9]

-

-

Follow-up and Sample Collection:

-

Continue the HFD for an additional 4-8 weeks post-injection.

-

Monitor body weight and food intake regularly.

-

At the endpoint, collect blood via cardiac puncture for serum analysis (ALT, AST, lipids).

-

Perfuse and harvest the liver. A portion should be fixed in formalin for histology (H&E and Oil Red O staining), a portion snap-frozen for molecular analysis (RNA, protein), and a portion for lipidomics.[10]

-

-

Analysis:

-

Histology: Score liver sections for steatosis, inflammation, and ballooning.

-

Biochemical Assays: Measure serum ALT/AST levels and hepatic triglyceride content.

-

Lipidomics: Perform untargeted or targeted lipidomics on liver tissue using liquid chromatography-mass spectrometry (LC-MS/MS) to profile changes in lipid species (DAGs, PCs, etc.).[13]

-

Gene/Protein Expression: Analyze changes in key lipid metabolism genes and proteins via qRT-PCR and Western blotting.[10]

-

Concluding Remarks

HSD17B13 stands out as a high-value therapeutic target for NAFLD and NASH. Its liver-specific expression and direct role in lipid droplet biology make it an attractive candidate for inhibition with minimal off-target effects. The development of potent and selective small-molecule inhibitors, represented by compounds like this compound, holds significant promise for mitigating the lipotoxic effects that drive the progression of chronic liver disease. The quantitative and mechanistic data gathered from preclinical models provide a strong rationale for advancing these inhibitors into clinical trials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. news-medical.net [news-medical.net]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-35 and its Effect on Retinol Dehydrogenase Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). One of its key enzymatic functions is the conversion of retinol (Vitamin A) to retinaldehyde, a crucial step in the retinoic acid signaling pathway, which is implicated in various cellular processes including inflammation and fibrosis.[1][2][3] This document provides a technical guide on the current understanding of Hsd17B13-IN-35, a small molecule inhibitor of HSD17B13, and its effect on the retinol dehydrogenase activity of the enzyme.

This compound: An Inhibitor of HSD17B13

Quantitative Data

Limited publicly available data exists for the direct inhibition of HSD17B13's retinol dehydrogenase activity by this compound. The following table summarizes the available inhibitory activity data for this compound against HSD17B13 with a different substrate.

| Compound | Target | Substrate | IC50 | Source |

| This compound | HSD17B13 | Estradiol | < 0.1 µM | Commercial Vendor Data |

Note: The IC50 value provided is for the inhibition of HSD17B13 using estradiol as a substrate. Further experimental investigation is required to determine the specific IC50 for retinol dehydrogenase activity.

Signaling Pathway and Experimental Workflow

To facilitate further research into the effects of this compound, the following diagrams illustrate the relevant biological pathway and a general experimental workflow for assessing the inhibition of retinol dehydrogenase activity.

HSD17B13-Mediated Retinol Metabolism

Caption: HSD17B13 catalyzes the conversion of retinol to retinaldehyde.

Experimental Workflow for Inhibitor Screening

Caption: A general workflow for determining the IC50 of an HSD17B13 inhibitor.

Experimental Protocols

While a specific protocol for testing this compound on retinol dehydrogenase activity has not been published, a general cell-based assay can be adapted for this purpose.

General Cell-Based Retinol Dehydrogenase Activity Assay

This protocol is based on methods described for characterizing the retinol dehydrogenase activity of HSD17B13.

1. Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in appropriate media.

-

Cells are transiently transfected with an expression vector encoding for human HSD17B13 or a control vector.

2. Inhibitor and Substrate Treatment:

-

Following transfection, cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1 hour).

-

All-trans-retinol is then added to the culture medium at a final concentration (e.g., 5 µM) and incubated for a set time (e.g., 4-8 hours).

3. Sample Preparation and Analysis:

-

After incubation, the cells and media are harvested.

-

Retinoids (retinol, retinaldehyde, and retinoic acid) are extracted from the samples.

-

The levels of retinaldehyde and retinoic acid are quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Analysis:

-

The production of retinaldehyde in the presence of different concentrations of this compound is measured.

-

The percentage of inhibition is calculated relative to the vehicle-treated control.

-

An IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of HSD17B13. While its specific inhibitory activity against the retinol dehydrogenase function of the enzyme requires further elucidation, the provided information and protocols offer a framework for researchers to conduct these critical investigations. The development of potent and specific inhibitors of HSD17B13's retinol dehydrogenase activity holds significant promise for the treatment of chronic liver diseases.

References

- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing HSD17B13 Inhibition to Combat NAFLD Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, characterized by the accumulation of fat in the liver of individuals with minimal to no alcohol consumption.[1] The disease spectrum ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2] Despite its increasing prevalence, there are currently no FDA-approved pharmacological treatments specifically for NASH.[1]

A promising therapeutic target that has emerged from human genetic studies is the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[3][4][5] Large-scale genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its severe complications.[2][6][7] This protective effect has established HSD17B13 inhibition as a compelling strategy for the treatment of NAFLD.

This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD pathogenesis, summarizes the preclinical and clinical data on investigational HSD17B13 inhibitors, details relevant experimental methodologies, and visualizes key pathways and workflows. While the specific inhibitor "Hsd17B13-IN-35" is not publicly characterized, this document will focus on the broader strategy of HSD17B13 inhibition, drawing on data from publicly disclosed molecules to illustrate the therapeutic potential.

HSD17B13 Signaling and Role in NAFLD Pathogenesis

HSD17B13's expression is closely linked to lipid metabolism pathways within the hepatocyte. Its transcription is induced by the liver X receptor-α (LXRα), a key regulator of lipid homeostasis. This induction is mediated by the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[2][3][8][9][10] In turn, HSD17B13 appears to promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic fat accumulation.[2]

The precise enzymatic function of HSD17B13 in the context of NAFLD is still under investigation, but it is known to be involved in the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[2][6] It catalyzes the conversion of retinol to retinaldehyde, and loss-of-function variants that impair this activity are protective against NAFLD progression.[2] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a direct role in lipid droplet biogenesis or stability.[2][6]

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opnme.com [opnme.com]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. primarysourceai.substack.com [primarysourceai.substack.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]

The Nexus of HSD17B13 Inhibition and Genetic Variation: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Interaction of HSD17B13 Inhibitors with HSD17B13 Genetic Variants

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. The validation of HSD17B13 as a target is strongly supported by human genetic studies demonstrating that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of disease progression. This has spurred the development of small molecule inhibitors aimed at mimicking this protective genetic profile. This technical guide provides a comprehensive overview of HSD17B13, its clinically relevant genetic variants, and the current landscape of inhibitors in development. While specific data on a compound named "Hsd17B13-IN-35" is not publicly available, this document will focus on the broader class of HSD17B13 inhibitors, using publicly disclosed information on molecules such as INI-822 and BI-3231 as illustrative examples. We will delve into the mechanistic rationale for HSD17B13 inhibition, present available quantitative data, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to inform researchers, scientists, and drug development professionals in this rapidly evolving field.

Introduction: HSD17B13 - A Genetically Validated Target in Liver Disease

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver and localized to the surface of lipid droplets.[1][2] Its precise physiological function is still under investigation, but it is known to be involved in hepatic lipid metabolism.[3][4] The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD, suggesting a role in the pathogenesis of the disease.[1]

The most compelling evidence for HSD17B13 as a therapeutic target comes from large-scale human genetic studies. These studies have identified several genetic variants in the HSD17B13 gene that are associated with a reduced risk of developing progressive liver diseases, including nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[5]

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13's localization to lipid droplets positions it at a critical interface of lipid metabolism and cellular signaling in hepatocytes.[6] Overexpression of HSD17B13 has been shown to promote the accumulation of intracellular lipid droplets, a hallmark of steatosis.[7] The proposed mechanism involves the stabilization of lipid droplets and the modulation of pathways related to lipid synthesis and uptake.[7] While its exact substrates are still being fully elucidated, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[6] Dysregulation of retinoid metabolism is implicated in liver inflammation and fibrosis.

Protective Genetic Variants of HSD17B13

The discovery of protective genetic variants has been a pivotal moment in the validation of HSD17B13 as a drug target. These naturally occurring "human knockouts" provide strong evidence that reducing or eliminating HSD17B13 activity is not only safe but also beneficial in the context of chronic liver disease.

| Variant ID | Type | Consequence | Associated Protection |

| rs72613567 | Insertion (TA) | Creates a splice donor site, leading to a truncated, inactive protein.[8] | Reduced risk of NASH, cirrhosis, and hepatocellular carcinoma in individuals with NAFLD, alcoholic liver disease, and hepatitis C.[8] |

| rs6834314 | SNP (A>G) | In high linkage disequilibrium with rs72613567; associated with lower levels of liver enzymes. | Reduced inflammation and ballooning in NAFLD. |

| rs9992651 | SNP (G>A) | Protection against NAFLD. |

These genetic findings form the cornerstone of the therapeutic hypothesis: inhibiting the enzymatic activity of HSD17B13 can replicate the protective effects observed in individuals carrying these loss-of-function variants.

The Landscape of HSD17B13 Inhibitors in Development

The strong genetic validation of HSD17B13 has led to a surge in the development of targeted therapies. The primary therapeutic strategies involve small molecule inhibitors and RNA interference (RNAi) technologies.

Small Molecule Inhibitors

Small molecule inhibitors offer the advantage of oral bioavailability and the ability to modulate the enzymatic activity of HSD17B13. Several companies are actively pursuing the development of such compounds.

-

INI-822 (Inipharm): This is a first-in-class, orally bioavailable small molecule inhibitor of HSD17B13 that has entered Phase 1 clinical trials.[9][10] Inipharm, which raised $35 million in a Series A financing to advance its HSD17B13 program, has reported that INI-822 demonstrated anti-fibrotic effects in preclinical human liver cell-based models.[10][11]

-

BI-3231 (Boehringer Ingelheim): BI-3231 is a potent and selective HSD17B13 inhibitor that has been characterized as a chemical probe for open science.[12] While it has shown some pharmacokinetic challenges, it serves as a valuable tool for further elucidating the biological functions of HSD17B13.[12]

RNA Interference (RNAi) Therapeutics

-

ALN-HSD (Alnylam Pharmaceuticals): This is an investigational RNAi therapeutic that targets HSD17B13 mRNA.[9]

-

ARO-HSD (Arrowhead Pharmaceuticals): Now known as GSK4532990, this is another RNAi candidate designed to silence the HSD17B13 gene.[9]

Quantitative Data on HSD17B13 Inhibitors

While comprehensive data on the interaction of these inhibitors with HSD17B13 genetic variants is not yet publicly available, some key quantitative metrics for wild-type HSD17B13 inhibition have been disclosed.

| Compound | Type | Target | IC50 (nM) | Development Stage | Company |

| INI-822 | Small Molecule Inhibitor | HSD17B13 | Not Disclosed | Phase 1 | Inipharm |

| BI-3231 | Small Molecule Inhibitor | HSD17B13 | 1 | Preclinical | Boehringer Ingelheim |

Experimental Protocols

The discovery and characterization of HSD17B13 inhibitors involve a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

HSD17B13 Enzyme Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

Substrate (e.g., β-estradiol or a specific bioactive lipid)

-

Cofactor (NAD+)

-

Assay buffer (e.g., Tris-HCl with appropriate additives)

-

Test compound serially diluted in DMSO

-

Detection reagent for NADH production (e.g., diaphorase/resazurin system)

-

384-well microplates

Procedure:

-

Prepare a solution of recombinant HSD17B13 in assay buffer.

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add the HSD17B13 enzyme solution to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and add the NADH detection reagent.

-

Measure the fluorescence or absorbance signal, which is proportional to the amount of NADH produced.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an HSD17B13 inhibitor in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Test compound

-

Lysis buffer

-

Antibodies specific for HSD17B13 and a loading control (e.g., GAPDH)

-

Western blotting reagents and equipment

Procedure:

-

Treat cultured hepatocytes with the test compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a few minutes.

-

Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the soluble fractions by Western blotting using an anti-HSD17B13 antibody.

-

Quantify the band intensities and plot the amount of soluble HSD17B13 as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Key Pathways and Workflows

HSD17B13 Signaling and Pathogenic Role in NAFLD

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. HSD17B13 - Wikipedia [en.wikipedia.org]

- 3. IniPharm Closes on $35 Million Series A to Fund NASH Drug Development - BioSpace [biospace.com]

- 4. origene.com [origene.com]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]

- 10. inipharm.com [inipharm.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Hsd17B13-IN-35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data retrieval, specific in vitro evaluation data for a compound designated "Hsd17B13-IN-35" is not publicly available. The following technical guide provides a representative in vitro evaluation based on established methodologies and data for other known 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) inhibitors. The quantitative data presented is illustrative and should not be considered as actual experimental results for this compound.

Introduction

17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging evidence from human genetic studies has implicated Hsd17B13 as a potential therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of these chronic liver diseases.[4][5] Hsd17B13 catalyzes the conversion of various substrates, including steroids like β-estradiol, bioactive lipids such as leukotriene B4, and retinol.[2][6] Inhibition of Hsd17B13 enzymatic activity is therefore a promising strategy for the treatment of liver diseases. This document outlines a preliminary in vitro evaluation of a representative Hsd17B13 inhibitor, herein referred to as this compound.

Data Presentation

Biochemical Activity

The inhibitory potency of this compound against recombinant human Hsd17B13 was assessed using various substrates. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.

| Substrate | This compound IC50 (nM) |

| β-Estradiol | 15 |

| Leukotriene B4 | 25 |

| Retinol | 30 |

| Table 1: Illustrative biochemical IC50 values for this compound against human Hsd17B13 with different substrates. |

Cellular Activity

The efficacy of this compound was evaluated in a cellular context to determine its ability to inhibit Hsd17B13 activity within a relevant biological system and to assess its potential cytotoxicity.

| Assay | Cell Line | Endpoint | This compound IC50 (nM) |

| Retinol Dehydrogenase (RDH) Activity | HEK293 (overexpressing Hsd17B13) | Retinaldehyde formation | 85 |

| Cell Viability | HepG2 | ATP levels (CellTiter-Glo®) | > 10,000 |

| Table 2: Illustrative cellular activity and cytotoxicity of this compound. |

Experimental Protocols

Recombinant Hsd17B13 Enzyme Inhibition Assay

This assay determines the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human Hsd17B13. The production of NADH, a product of the dehydrogenase reaction, is measured using a bioluminescent detection system.

Materials:

-

Recombinant human Hsd17B13 protein

-

β-Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6

-

NAD(P)H-Glo™ Detection Reagent

-

384-well assay plates

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 80 nL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in assay buffer.

-

Add 2 µL of the substrate mix to each well.

-

Initiate the reaction by adding 2 µL of 30 nM recombinant Hsd17B13 protein in assay buffer to each well.

-

Incubate the plate at room temperature for 2 hours in the dark.

-

Add 3 µL of NAD(P)H-Glo™ Detection Reagent to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Retinol Dehydrogenase (RDH) Assay

This cell-based assay measures the ability of a test compound to inhibit the retinol dehydrogenase activity of Hsd17B13 in cells overexpressing the enzyme.

Materials:

-

HEK293 cells stably overexpressing human Hsd17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

All-trans-retinol

-

Test compound (this compound)

-

HPLC system for retinoid analysis

Procedure:

-

Seed HEK293-Hsd17B13 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined pre-incubation period.

-

Add all-trans-retinol to the culture medium to a final concentration of 10 µM.

-

Incubate the cells for 8 hours.

-

Harvest the cells and the culture medium.

-

Extract retinoids from the cell lysate and medium.

-

Quantify the amounts of retinaldehyde and retinoic acid produced using HPLC.

-

Determine the IC50 of the compound by measuring the reduction in retinaldehyde formation.

Cell Viability Assay

This assay is performed to assess the cytotoxic potential of the test compound on a relevant liver cell line.

Materials:

-

HepG2 cells

-

Cell culture medium

-

Test compound (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear-bottom white plates

Procedure:

-

Seed HepG2 cells in a 96-well plate and incubate overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for 48 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Hsd17B13 Signaling Pathway

Caption: Hsd17B13 transcriptional regulation by LXRα and SREBP-1c.

Biochemical Inhibition Assay Workflow

Caption: Workflow for the Hsd17B13 biochemical inhibition assay.

Cellular RDH Assay Workflow

Caption: Workflow for the cellular retinol dehydrogenase (RDH) assay.

References

- 1. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-35 binding affinity and kinetics

An In-Depth Technical Guide on the Binding Affinity and Kinetics of Hsd17B13-IN-35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, making it an attractive therapeutic target for the development of novel inhibitors.[3][4] this compound is a potent, novel inhibitor of HSD17B13. This document provides a comprehensive technical overview of the binding characteristics of this compound, including its binding affinity and a representative experimental protocol for its characterization.

Binding Affinity of this compound

This compound, also referred to as compound 76, has been identified as a potent inhibitor of HSD17B13.[5][6][7] The available quantitative data on its binding affinity is summarized in the table below.

| Compound | Parameter | Value | Substrate Used | Source |

| This compound | IC50 | < 0.1 µM | Estradiol | [5][6][7] |

Note: At present, detailed binding kinetics data (such as Kd, kon, and koff) for this compound are not publicly available. The provided IC50 value is based on initial characterizations.

Experimental Protocols

While the specific experimental protocol used for the determination of the IC50 of this compound has not been detailed in publicly accessible literature, a representative biochemical assay protocol for assessing the potency of HSD17B13 inhibitors is described below. This protocol is based on common methodologies used in the field for similar enzymes.

Representative Protocol: In Vitro Biochemical Assay for HSD17B13 Inhibition (IC50 Determination)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human HSD17B13 enzyme.

2. Materials and Reagents:

-

Recombinant human HSD17B13 protein

-

Substrate: Estradiol

-

Cofactor: NAD+

-

Test Compound (this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Detection Reagent (e.g., a fluorescent or luminescent reagent that measures NADH production)

-

384-well assay plates

-

Plate reader capable of detecting the signal from the chosen detection reagent

3. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

-

Enzyme and Cofactor Preparation: Prepare a solution of recombinant HSD17B13 and NAD+ in the assay buffer.

-

Assay Reaction:

-

Add the diluted test compound or DMSO (as a vehicle control) to the wells of the 384-well plate.

-

Add the enzyme and cofactor solution to all wells.

-

Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme. .

-

Initiate the enzymatic reaction by adding the estradiol substrate solution to all wells.

-

-

Signal Detection:

-

Allow the enzymatic reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal proportional to the amount of NADH produced.

-

Measure the signal using a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data using the vehicle control (100% activity) and a control with a known potent inhibitor or no enzyme (0% activity).

-

Plot the normalized percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: HSD17B13 signaling and point of inhibition.

Experimental Workflow

Caption: Workflow for IC50 determination of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Structural Biology of Hsd17B13 in Complex with a Potent Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in complex with a representative small molecule inhibitor. Hsd17B13 is a lipid droplet-associated enzyme implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Understanding its structure and mechanism of inhibition is pivotal for the development of novel therapeutics. While this guide focuses on the principles of Hsd17B13 inhibition, it uses a well-characterized inhibitor from published structural studies as a representative example to illustrate the molecular interactions, as a public crystal structure for the specific inhibitor Hsd17B13-IN-35 is not available. This compound is a potent inhibitor of Hsd17B13 with an IC50 of less than 0.1 μM.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for Hsd17B13, including its enzymatic activity with different substrates and the potency of various inhibitors.

Table 1: Inhibitor Potency against Hsd17B13

| Inhibitor | IC50 (Estradiol as substrate) | IC50 (Leukotriene B4 as substrate) | Reference Compound |

| This compound | < 0.1 µM | Not Reported | 76 |

| HSD17B13-IN-3 | 0.38 µM | 0.45 µM | 2 |

| HSD17B13-IN-23 | < 0.1 µM | < 1 µM (Leukotriene B3) | 18 |

| HSD17B13-IN-43 | < 0.1 µM | Not Reported | 11 |

| HSD17B13-IN-96 | < 0.1 µM | Not Reported | 3 |

| HSD17B13-IN-54 | ≤ 0.1 µM | Not Reported | 158 |

| HSD17B13-IN-9 | 0.01 µM | Not Reported | 252 |

| HSD17B13-IN-8 | < 0.1 µM | < 1 µM | 1 |

Data compiled from MedChemExpress product pages.

Experimental Protocols

Detailed methodologies for the structural and functional characterization of Hsd17B13 are crucial for reproducibility and further research.

Protein Expression and Purification

Full-length human HSD17B13 is expressed in insect cells (e.g., Sf9) using a baculovirus expression system. A typical protocol involves:

-

Cloning: The HSD17B13 gene is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal affinity tag (e.g., His-tag) and a TEV protease cleavage site.

-

Baculovirus Generation: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid, which is then transfected into Sf9 cells to produce the initial virus stock (P1).

-

Protein Expression: The high-titer viral stock (P2) is used to infect a large-scale culture of Sf9 cells. The cells are harvested 48-72 hours post-infection.

-

Purification:

-

Cell pellets are lysed, and the protein is solubilized using detergents (e.g., DDM).

-

The lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column.

-

The column is washed, and the protein is eluted with an imidazole gradient.

-

The His-tag is cleaved by TEV protease.

-

A second Ni-NTA column is used to remove the cleaved tag and any uncleaved protein.

-

The protein is further purified by size-exclusion chromatography.

-

Crystallography

To obtain the crystal structure of Hsd17B13 in complex with an inhibitor:

-

Complex Formation: The purified Hsd17B13 protein is incubated with the NAD+ cofactor and a molar excess of the inhibitor.

-

Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop). Crystallization screens are used to identify initial hit conditions, which are then optimized.

-

Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The model is then refined against the collected diffraction data.

Enzymatic Assay

The enzymatic activity of Hsd17B13 and the potency of inhibitors are determined using a biochemical assay that measures the production of NADH.[2] A common protocol is as follows:

-

Reaction Mixture: The reaction is performed in a buffer (e.g., 25 mM Tris-HCl) containing purified Hsd17B13, the substrate (e.g., β-estradiol), and the NAD+ cofactor.[2]

-

Inhibitor Addition: For IC50 determination, the reaction is carried out in the presence of varying concentrations of the inhibitor.

-

NADH Detection: The production of NADH is monitored using a bioluminescent detection reagent (e.g., NAD(P)H-Glo™).[2] The luminescence signal is proportional to the amount of NADH produced and is read on a plate reader.[2]

-

Data Analysis: The data are normalized to controls, and the IC50 values are calculated by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for structural determination and the mechanism of Hsd17B13 inhibition.

References

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-35 Cell-Based Assay

These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of Hsd17B13-IN-35, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The protocol is intended for researchers, scientists, and drug development professionals working on novel therapeutics for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Introduction

HSD17B13 is a lipid droplet-associated enzyme highly expressed in the liver.[1][2][3] It plays a role in hepatic lipid metabolism, and loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[1] The enzymatic activity of HSD17B13 includes the conversion of retinol to retinaldehyde.[1][2] This retinol dehydrogenase activity is a key target for therapeutic intervention, and inhibitors of HSD17B13 are being investigated as potential treatments for NAFLD and NASH.

This document outlines a robust cell-based assay to quantify the inhibitory activity of compounds like this compound on HSD17B13's retinol dehydrogenase function. The protocol involves the overexpression of HSD17B13 in a suitable cell line, treatment with the inhibitor, addition of the substrate (retinol), and subsequent quantification of the product (retinaldehyde).

Quantitative Data Summary

The inhibitory activity of a representative HSD17B13 inhibitor, BI-3231, has been characterized in both enzymatic and cellular assays. While data for "this compound" is not publicly available, BI-3231 serves as a well-characterized chemical probe for HSD17B13.[4][5]

| Inhibitor | Assay Type | Target | IC50 (nM) |

| BI-3231 | Enzymatic | Human HSD17B13 | Single-digit nM (Kᵢ) |

| BI-3231 | Enzymatic | Mouse HSD17B13 | Single-digit nM (Kᵢ) |

| BI-3231 | Cellular | Human HSD17B13 | Double-digit nM |

Table 1: Inhibitory potency of BI-3231 against HSD17B13. Data extracted from a study by Gmaschitz et al. (2023).[4] The enzymatic assay IC50 values were in a similar range to the enzyme concentration, thus Kᵢ values were used to represent potency.

Signaling Pathway

The expression of HSD17B13 is upregulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[1] Once expressed, HSD17B13 localizes to lipid droplets within hepatocytes and catalyzes the conversion of retinol to retinaldehyde. This compound acts by directly inhibiting this enzymatic function.

Experimental Workflow

The following diagram outlines the major steps of the cell-based assay protocol.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293 or Huh7 cells

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Transfection Reagent: Lipofectamine 3000 or similar

-

Expression Vector: pCMV-HSD17B13 (human HSD17B13 cDNA cloned into a suitable expression vector)

-

Test Compound: this compound dissolved in DMSO

-

Substrate: All-trans-retinol (from a stock solution in ethanol)

-

Lysis Buffer: RIPA buffer or similar

-

HPLC/LC-MS/MS System: Equipped with a suitable C18 column

-

Mobile Phase: Acetonitrile/water gradient

-

Standards: All-trans-retinol and all-trans-retinaldehyde for standard curve generation

Protocol

1. Cell Culture and Transfection

-

Culture HEK293 or Huh7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 12-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's instructions. An empty vector control should be included.

-

Allow the cells to express the protein for 24-48 hours post-transfection.

2. Inhibitor Treatment

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Aspirate the medium from the transfected cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

3. Substrate Addition and Incubation

-

Prepare a working solution of all-trans-retinol in culture medium. A final concentration of 2-5 µM is recommended.[2]

-

Add the retinol-containing medium to the wells.

-

Incubate the plates for 6-8 hours at 37°C to allow for the enzymatic conversion of retinol to retinaldehyde.[2][6]

4. Sample Preparation for Analysis

-

After incubation, place the plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of lysis buffer to each well.

-

Scrape the cells and collect the lysate.

-

Perform a two-step liquid-liquid extraction to isolate the retinoids.[7] This typically involves the addition of organic solvents like hexane or a mixture of dichloromethane and methanol.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for HPLC or LC-MS/MS analysis.

5. Quantification of Retinaldehyde

-

Analyze the samples using a validated HPLC-UV or LC-MS/MS method for the separation and quantification of retinol and retinaldehyde.[7][8][9]

-

Generate a standard curve using known concentrations of retinaldehyde to quantify the amount produced in each sample.

-

Normalize the amount of retinaldehyde produced to the total protein concentration in each cell lysate.

6. Data Analysis

-

Calculate the percentage of HSD17B13 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Alternative Detection Method: NAD-Glo™ Assay

As an alternative to HPLC-based quantification of retinaldehyde, the production of NADH, a co-product of the HSD17B13-catalyzed reaction, can be measured using a luminescent biosensor assay such as the NAD-Glo™ Assay (Promega).[6][10] This method offers a higher throughput format.

-

Following the incubation step with the inhibitor and substrate, lyse the cells according to the NAD-Glo™ Assay protocol.

-

Add the NAD-Glo™ detection reagent, which contains a reductase, a proluciferin reductase substrate, and Luciferin Detection Reagent.

-

The reductase is activated by NADH, leading to the conversion of the proluciferin substrate into luciferin.

-

The generated luciferin is then quantified by a luciferase reaction, and the luminescent signal is proportional to the amount of NADH produced.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values as described above.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HSD17B13 - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. | Semantic Scholar [semanticscholar.org]

- 10. enanta.com [enanta.com]

Application Notes and Protocols for In Vivo Administration of Hsd17B13 Inhibitors in Mouse Models of NASH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-enriched, lipid droplet-associated protein, has emerged as a promising therapeutic target for NASH.[3][4] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH and other chronic liver diseases.[1][5] This has spurred the development of Hsd17B13 inhibitors as a potential therapy for NASH.[6][7]

Hsd17B13 Signaling and Rationale for Inhibition

Hsd17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[1] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] The wild-type Hsd17B13 enzyme is involved in the conversion of retinol to retinaldehyde.[1] Overexpression of Hsd17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, potentially by stabilizing intracellular triglyceride content.[1] Furthermore, high Hsd17B13 expression in hepatocytes can indirectly promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[4]

Inhibition of Hsd17B13 is hypothesized to mimic the protective effects of the loss-of-function genetic variants, thereby reducing hepatic steatosis, inflammation, and fibrosis.[1][5]

Hsd17B13 Signaling Pathway in NASH.

Experimental Protocols

Protocol 1: Induction of NASH in C57BL/6J Mice

A common method to induce NASH in mice that recapitulates many features of the human disease is the use of a high-fat, high-cholesterol, and high-sucrose diet, sometimes in combination with a low dose of a hepatotoxin like carbon tetrachloride (CCl4) to accelerate fibrosis.[2]

Materials:

-

Male C57BL/6J mice, 8-10 weeks old

-

NASH-inducing diet (e.g., 21.1% fat, 41% sucrose, 1.25% cholesterol)[2]

-